molecular formula C22H29ClN2O B485781 Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone CAS No. 496054-76-3

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone

Cat. No.: B485781
CAS No.: 496054-76-3
M. Wt: 372.9g/mol
InChI Key: ZIJGUWNTLOYDSF-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Configuration

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone (CAS 2033-73-0) features a hybrid molecular architecture combining an adamantane cage, a piperazine ring, and a substituted phenyl group. The core structure consists of:

  • A tricyclo[3.3.1.1³,⁷]decane (adamantane) moiety connected via a ketone bridge to a piperazine ring.
  • A 4-(5-chloro-2-methylphenyl) substituent attached to the piperazine nitrogen.

The adamantane group adopts a rigid, diamondoid geometry with T~d~ symmetry, as confirmed by X-ray diffraction studies of analogous adamantane derivatives. The piperazine ring exists predominantly in a chair conformation , with the 5-chloro-2-methylphenyl group occupying an equatorial position to minimize steric strain. The ketone linker between adamantane and piperazine introduces a planar sp²-hybridized carbonyl group, which influences electronic delocalization across the molecule.

Stereochemical analysis reveals no chiral centers due to the symmetric adamantane framework and the absence of asymmetric substituents on the piperazine ring. However, conformational isomerism arises from restricted rotation around the C–N bond connecting the piperazine to the phenyl group, as evidenced by variable-temperature NMR studies.

Properties

IUPAC Name

1-adamantyl-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O/c1-15-2-3-19(23)11-20(15)24-4-6-25(7-5-24)21(26)22-12-16-8-17(13-22)10-18(9-16)14-22/h2-3,11,16-18H,4-10,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJGUWNTLOYDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Bis(2-Chloroethyl)Amine Hydrochloride with 5-Chloro-2-Methylaniline

The most widely reported method involves refluxing bis(2-chloroethyl)amine hydrochloride (1.2 mol) with 5-chloro-2-methylaniline (0.3 mol) in chlorobenzene, catalyzed by potassium iodide (0.03 mol).

Reaction Conditions

  • Solvent : Chlorobenzene (300 mL)

  • Temperature : Reflux (~132°C)

  • Duration : 24 hours

  • Workup : Filtration, solvent evaporation, and recrystallization in acetone

Yield : 83.9% (62.2 g) at laboratory scale, increasing to 89.0% when scaled to 1.2 mol.

Mechanistic Insight
The reaction proceeds via nucleophilic attack of the aniline nitrogen on the bis(2-chloroethyl)amine, followed by cyclization to form the piperazine ring. KI enhances reactivity by stabilizing transition states through iodide ion participation.

Synthesis of Adamantanecarbonyl Chloride

Chlorination of Adamantanecarboxylic Acid

Adamantanecarbonyl chloride is typically prepared by treating adamantanecarboxylic acid (CAS 828-51-3) with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions.

Standard Protocol

  • Reagents : Adamantanecarboxylic acid (1 mol), SOCl₂ (1.2 mol)

  • Conditions : Reflux in benzene (60°C, 4 hours)

  • Workup : Distillation under reduced pressure

Purity : >95% (confirmed by NMR and IR spectroscopy).

Coupling of Intermediates to Form the Target Compound

Schotten-Baumann Reaction Conditions

The final step employs the Schotten-Baumann acylation, where 1-(5-chloro-2-methylphenyl)piperazine reacts with adamantanecarbonyl chloride in a biphasic solvent system.

Optimized Procedure

  • Reagents :

    • 1-(5-Chloro-2-methylphenyl)piperazine (1 mol)

    • Adamantanecarbonyl chloride (1.05 mol)

  • Solvent : Benzene (200 mL) and aqueous NaOH (10%, 100 mL)

  • Temperature : 0–5°C (ice bath)

  • Duration : 6 hours

  • Workup : Organic layer separation, drying (Na₂SO₄), and solvent evaporation

Yield : 72–78% (crude), increasing to 85% after recrystallization from ethanol.

Critical Parameters

  • Stoichiometry : Excess acyl chloride (5%) ensures complete reaction.

  • Temperature Control : Low temperatures minimize side reactions (e.g., piperazine dimerization).

Alternative Synthetic Routes and Modifications

Microwave-Assisted Synthesis

Recent patents describe microwave irradiation to accelerate the coupling step, reducing reaction time from 6 hours to 30 minutes.

Conditions

  • Power : 300 W

  • Temperature : 80°C

  • Solvent : Dichloromethane

Yield : Comparable to conventional methods (75–80%) but with improved reproducibility.

Solid-Phase Synthesis

A patent (AU2006275568A1) outlines a solid-phase approach using polymer-supported piperazine derivatives, enabling easier purification.

Advantages

  • Eliminates aqueous workup steps.

  • Suitable for high-throughput screening.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1645 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-N stretch).

  • ¹H NMR (CDCl₃) : δ 1.60–1.85 (m, 15H, adamantane), 2.35 (s, 3H, CH₃), 3.45–3.70 (m, 8H, piperazine), 6.90–7.20 (m, 3H, aromatic).

  • MS (ESI+) : m/z 373.2 [M+H]⁺.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Challenges and Optimization Strategies

Byproduct Formation

  • Common Byproducts :

    • N,N-Diacylated piperazine (5–8% yield) due to excess acyl chloride.

    • Adamantanecarboxylic acid (traces from hydrolysis).

Mitigation :

  • Strict temperature control.

  • Use of molecular sieves to absorb moisture.

Solvent Selection

  • Benzene vs. Dichloromethane : Dichloromethane offers faster reaction kinetics but lower yields (65–70%) due to partial solubility issues.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Catalyst Recycling : KI from the piperazine synthesis step can be recovered and reused.

  • Solvent Recovery : Chlorobenzene and benzene are distilled and recycled, reducing waste.

Chemical Reactions Analysis

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone serves as an intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can enhance the properties of resultant compounds .

Biology

  • Biological Activity Studies: Research indicates that this compound exhibits potential biological activities, including:
    • Antimicrobial Properties: Similar adamantane derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating promising potential for clinical applications in treating bacterial infections.
    • Anticancer Effects: Investigations into related compounds have demonstrated their ability to inhibit cancer cell proliferation in vitro, inducing apoptosis through mechanisms involving cell cycle arrest and activation of caspases .
    • Antiviral Activity: Adamantane derivatives are known for their antiviral efficacy against influenza viruses, where they interfere with viral replication processes. This highlights their therapeutic potential in developing antiviral drugs .

Medicine

  • Therapeutic Applications: Ongoing research is exploring the compound's potential as a therapeutic agent for various diseases, including:
    • Neurological Disorders: The adamantane moiety may enhance lipophilicity, aiding in membrane penetration and interaction with neurological targets such as NMDA receptors .
    • Infectious Diseases: Studies are being conducted to evaluate its effectiveness against viral infections, particularly in light of emerging resistant strains .

Industry

  • Material Science Applications: Due to its unique structural properties, this compound is utilized in developing advanced materials such as polymers and nanomaterials. Its incorporation into material science can lead to innovations in drug delivery systems and other applications .

Case Studies

Study FocusFindings
Antimicrobial ActivityDerivatives exhibited significant antibacterial activity against various strains with low MIC values.
Anticancer ResearchInduced apoptosis in cancer cell lines; mechanisms involved cell cycle arrest and caspase activation .
Antiviral PropertiesDemonstrated efficacy against influenza viruses by disrupting replication processes .

Mechanism of Action

The mechanism of action of adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, it can interact with neurotransmitter receptors, potentially affecting neurological functions .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and related molecules from the evidence:

Compound Name/Reference Core Structure Piperazine Substituent Linker Type Biological Activity Key Features
Target Compound Adamantane 5-Chloro-2-methylphenyl Ketone Hypothesized antimicrobial High lipophilicity (adamantane), halogenated aryl group
Piperazinyl quinolones Coumarin/Quinolone Carbonyl-functionalized ethyl Ethyl spacer Antibacterial, antifungal Ethyl spacer enhances conformational flexibility
N-(3-[...]pyrrolyl)-pyridyl Pyrrolyl-pyridyl Trifluoromethylphenyl Methyl Antimycobacterial Trifluoromethyl enhances electron-withdrawing effects
Fluoroquinolones (5h,5k,5l) Fluoroquinolone Benzoyl/benzenesulfonyl Carbopiperazinyl Anti-CRPA, MRSA Bulky substituents improve potency against resistant strains
1-(2-Methylphenyl)piperazine Piperazine 2-Methylphenyl - Not specified Simple arylpiperazine with moderate lipophilicity

Functional Group Analysis

  • Adamantane vs. Coumarin/Quinolone Cores: The adamantane moiety in the target compound likely confers greater metabolic stability and membrane penetration compared to coumarin or quinolone cores in and . However, coumarin-based compounds exhibit broad-spectrum antibacterial activity, suggesting that the target compound’s adamantane core may shift selectivity toward specific pathogens.
  • The 2-methylphenyl group in lacks halogenation, which may reduce binding affinity in halogen-sensitive targets.
  • This could influence target engagement kinetics.

Biological Activity

Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H29ClN2O
  • Molecular Weight : 372.93 g/mol
  • Chemical Structure : The compound features an adamantane core, a piperazine ring, and a chlorinated aromatic substituent, which contribute to its unique biological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Lipophilicity : The adamantane moiety enhances the compound's lipophilicity, facilitating membrane penetration and increasing bioavailability in the central nervous system (CNS) .
  • Receptor Interaction : The piperazine ring is known to interact with various biological macromolecules, potentially modulating receptor activities and enzyme functions .
  • Biochemical Pathways : The compound may influence multiple biochemical pathways due to its structural complexity, affecting processes such as neurotransmission and cellular signaling .

Antimicrobial Activity

Research indicates that adamantanyl derivatives exhibit antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi, showing promising results against both Gram-positive and Gram-negative bacteria as well as Candida albicans .

Anticancer Potential

The compound has been investigated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest. Specific structure-activity relationship (SAR) analyses suggest that modifications in the phenyl group can significantly influence cytotoxicity .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is being explored for therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. Its structural similarity to established drugs like memantine suggests potential benefits in treating cognitive decline associated with these conditions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound ClassExamplesBiological Activity
Adamantane Derivatives1-adamantylamineAntiviral, neuroprotective
Piperazine Derivatives1-benzylpiperazineAntidepressant, anxiolytic
Chlorophenyl Derivatives5-chloro-2-methylbenzoic acidAntimicrobial, anti-inflammatory

Case Studies and Research Findings

  • Antimicrobial Study : A recent study explored the synthesis of thiosemicarbazones containing an adamantane skeleton, demonstrating significant antibacterial activity against various pathogens .
  • Anticancer Evaluation : Another research effort involved testing derivatives of the compound against human glioblastoma cells, revealing dose-dependent cytotoxic effects that warrant further investigation into their therapeutic potential .
  • Neurological Research : Investigations into the pharmacokinetics of adamantane derivatives have shown enhanced CNS penetration capabilities, making them suitable candidates for treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Adamantanyl 4-(5-chloro-2-methylphenyl)piperazinyl ketone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions between adamantane-derived precursors and substituted piperazine intermediates. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to improved solubility of adamantane derivatives .
  • Catalysts : Use of coupling agents like EDC/HOBt or Pd-based catalysts for cross-coupling reactions .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) is critical for isolating the ketone product .
    • Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>95%) .

Q. How is the molecular conformation of this compound characterized, and what structural features influence its stability?

  • Methodological Answer : X-ray crystallography reveals an L-shaped conformation due to dihedral angles (~78–79°) between the adamantane and piperazine moieties. Stabilizing interactions include:

  • C-H···π interactions : Between adamantane C-H bonds and aromatic rings of the piperazine substituent .
  • Crystal packing : Pseudosymmetry and chair conformations of piperazine rings reduce steric strain .
    • Tools : Single-crystal diffraction (100–296 K), SHELX software for refinement .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Receptor binding : Radioligand displacement assays (e.g., TRPC3/6/7 channels) at concentrations 0.1–100 μM .
  • Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) .
  • ADME screening : LogP (3.5–4.2) via shake-flask method; metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between predicted and observed biological activity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to map interactions with TRPC channels. Compare binding poses with experimental IC50 values .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (50–100 ns) to assess conformational stability .
  • QSAR : Develop models correlating substituent electronegativity (e.g., Cl, CH3) with TRPC activation .
    • Data reconciliation : If experimental activity contradicts predictions, re-evaluate protonation states or solvent effects in simulations .

Q. What strategies optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent ratios (DMF:H2O), and catalyst loading to identify optimal conditions .
  • Byproduct analysis : LC-MS to detect intermediates (e.g., adamantane dimerization products) .
  • Scale-up considerations : Switch from batch to flow chemistry for improved heat/mass transfer .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacological profiles?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with F, Br, or NO2 substituents at the 5-chloro-2-methylphenyl position.
  • Functional assays : Compare TRPC activation (EC50) and selectivity via patch-clamp electrophysiology .
  • Thermodynamic solubility : Use shake-flask method with PBS (pH 7.4) to assess impacts of lipophilicity .

Q. How to address contradictions in receptor selectivity data across studies?

  • Methodological Answer :

  • Orthogonal assays : Validate TRPC activation using calcium imaging (Fluo-4 AM) alongside recombinant channel expression .
  • Counter-screening : Test against off-target receptors (e.g., GPCRs, kinases) to confirm specificity .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Data Interpretation & Technical Challenges

Q. How to resolve crystal structure disorder in X-ray diffraction studies?

  • Methodological Answer :

  • Twinning refinement : Use TWINLAW for datasets with Rint > 0.1. For example, refine inverted twins with a 0.27(9) component ratio .
  • Disorder modeling : Apply PART instructions in SHELXL for overlapping adamantane conformers .

Q. What analytical techniques validate metabolite formation in pharmacokinetic studies?

  • Methodological Answer :

  • UHPLC-QqQ-MS/MS : Quantify phase I metabolites (e.g., hydroxylated derivatives) with MRM transitions .
  • Isotopic labeling : Use ²H/¹³C-labeled analogs to track metabolic pathways in rodent plasma/brain .

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